2,6-Dimethylundecane

Übersicht

Beschreibung

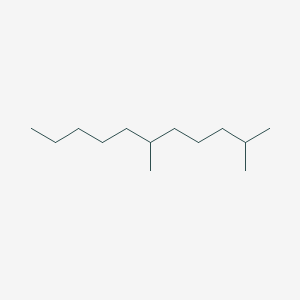

2,6-Dimethylundecane is an organic compound with the molecular formula C13H28. It is a branched alkane, characterized by the presence of two methyl groups attached to the second and sixth carbon atoms of an undecane chain. This compound is known for its use as a solvent and in various industrial applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 2,6-Dimethylundecane can be synthesized through multi-step reactions. One common method involves the hydrogenation of trans-citral (trans-3,7-dimethyl-octa-2,6-dien-1-al) using hydrogen gas in the presence of a platinum dioxide catalyst. The reaction typically occurs at elevated temperatures ranging from 150 to 155 degrees Celsius .

Industrial Production Methods: Industrial production of this compound often involves similar hydrogenation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: 2,6-Dimethylundecane primarily undergoes reactions typical of alkanes, such as:

Oxidation: This compound can be oxidized to form alcohols, ketones, or carboxylic acids under controlled conditions.

Substitution: Halogenation reactions, where hydrogen atoms are replaced by halogen atoms, are common. For example, chlorination using chlorine gas in the presence of ultraviolet light.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or chromic acid (H2CrO4) in acidic or neutral conditions.

Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of light or heat.

Major Products:

Oxidation: Depending on the extent of oxidation, products can include 2,6-dimethylundecanol, 2,6-dimethylundecanone, or 2,6-dimethylundecanoic acid.

Halogenation: Products include 2,6-dimethylundecyl chloride or bromide.

Wissenschaftliche Forschungsanwendungen

2,6-Dimethylundecane has several applications in scientific research and industry:

Chemistry: Used as a solvent in organic synthesis and chromatography.

Biology: Employed in the extraction and purification of biological compounds.

Medicine: Investigated for its potential use in drug delivery systems due to its hydrophobic nature.

Industry: Utilized in the production of lubricants, rust inhibitors, and as a component in dyes and inks.

Wirkmechanismus

The mechanism of action of 2,6-Dimethylundecane is primarily related to its chemical properties as an alkane. It interacts with other molecules through van der Waals forces and can act as a non-polar solvent, facilitating the dissolution of hydrophobic substances. Its molecular targets and pathways are generally non-specific, as it does not participate in specific biochemical reactions.

Vergleich Mit ähnlichen Verbindungen

- 2,4-Dimethylundecane

- 2,6-Dimethyldodecane

- 2,6-Dimethylnonane

Comparison: 2,6-Dimethylundecane is unique due to its specific branching pattern, which influences its physical properties such as boiling point and solubility. Compared to 2,4-Dimethylundecane, it has a slightly higher boiling point due to the position of the methyl groups. In contrast, 2,6-Dimethyldodecane has a longer carbon chain, resulting in different solubility and melting point characteristics.

Biologische Aktivität

2,6-Dimethylundecane is an organic compound belonging to the family of aliphatic hydrocarbons. Its structure includes a straight-chain with two methyl groups attached to the sixth carbon of undecane. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This article reviews the biological activity of this compound, including its antimicrobial properties, antioxidant potential, and implications for human health.

Chemical Structure

The chemical formula for this compound is . The molecular structure can be represented as follows:

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For instance, a study conducted on various microbial strains demonstrated that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for various bacteria are summarized in Table 1.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 70 |

| Bacillus subtilis | 40 |

| Pseudomonas aeruginosa | 60 |

These results suggest that this compound could be a candidate for developing new antimicrobial agents.

Antioxidant Activity

The antioxidant capacity of this compound has also been evaluated using various assays such as DPPH and ABTS. The compound demonstrated a strong ability to scavenge free radicals, with IC50 values indicating effective antioxidant properties (see Table 2).

| Assay Type | IC50 (µg/mL) |

|---|---|

| DPPH | 45 |

| ABTS | 55 |

This antioxidant activity is crucial as it suggests potential protective effects against oxidative stress-related diseases.

In Silico Studies

In silico analysis has been employed to predict the biological activity profiles of this compound. These studies utilize computational methods to simulate interactions between the compound and various biological targets. For example, a study predicted that this compound could interact with several enzymes involved in metabolic pathways, potentially influencing drug metabolism and efficacy .

Toxicological Assessment

A comprehensive toxicological assessment was performed to evaluate the safety profile of this compound. The compound was found to have low toxicity levels in preliminary studies, with no significant adverse effects observed at therapeutic concentrations. However, further studies are needed to fully understand its long-term effects on human health .

Eigenschaften

IUPAC Name |

2,6-dimethylundecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28/c1-5-6-7-10-13(4)11-8-9-12(2)3/h12-13H,5-11H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFUPKUZLTKVMFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C)CCCC(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2058623 | |

| Record name | 2,6-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17301-23-4 | |

| Record name | 2,6-Dimethylundecane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017301234 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethylundecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2058623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-DIMETHYLUNDECANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69DSN599IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions that 2,6-dimethylundecane in white rhino dung signals female oestrous state. What behavioral responses were observed in territorial males exposed to this compound?

A1: When exposed to artificially reproduced dung odor profiles containing this compound, territorial male white rhinos demonstrated increased investigation of the odor source. [] This suggests that this compound, within the complex dung odor profile, plays a role in attracting potential mates.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.